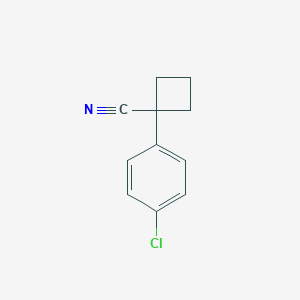

1-(4-Chlorophenyl)cyclobutanecarbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-chlorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQONXPWVIZZJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182328 | |

| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28049-61-8 | |

| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28049-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028049618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28049-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)cyclobutanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35U5QL7HSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(4-Chlorophenyl)cyclobutanecarbonitrile chemical structure and bonding

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclobutanecarbonitrile: Structure, Bonding, and Synthesis

Introduction

This compound, with the CAS Number 28049-61-8, is a significant chemical intermediate in the pharmaceutical industry.[1] Its molecular structure, characterized by a substituted cyclobutane ring, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, bonding, synthesis, and its primary application, with a focus on the underlying scientific principles for researchers and professionals in drug development.

Molecular Structure and Bonding

The chemical structure of this compound (C11H10ClN) features a central quaternary carbon atom bonded to a 4-chlorophenyl group, a nitrile group, and two methylene groups of the cyclobutane ring.

Caption: Chemical structure of this compound.

Key Structural Features:

-

4-Chlorophenyl Group: The phenyl ring is substituted with a chlorine atom at the para position. Chlorine is an electronegative atom that exerts a deactivating, ortho-para directing influence on the aromatic ring through inductive withdrawal and resonance effects.

-

Cyclobutane Ring: The four-membered cyclobutane ring is inherently strained, with C-C-C bond angles deviating significantly from the ideal tetrahedral angle of 109.5°. This ring strain can influence the reactivity of the molecule.

-

Nitrile Group (-C≡N): The nitrile group is strongly electron-withdrawing and contains a carbon-nitrogen triple bond. Its presence is key to the subsequent chemical transformations of this intermediate.

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[2]

Experimental Protocol

-

A suspension of sodium hydride (4.4 g) in dry DMSO (20 ml) is prepared in a flask under an inert atmosphere (e.g., argon) at 25°C.

-

A solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) is added dropwise to the stirred suspension over 5 minutes.

-

The reaction mixture is stirred for an additional 30 minutes.

-

A solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) is then added over 30 minutes, maintaining the reaction temperature between 25-30°C.

-

After the addition is complete, the mixture is stirred for another 40 minutes.

-

The reaction is quenched by pouring the mixture into ice water (500 ml).

-

The aqueous mixture is extracted with dichloromethane (3 x 75 ml).

-

The combined organic extracts are evaporated, and the residue is then extracted with diethyl ether (4 x 50 ml).

-

The ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product as an oil.

-

The final product is purified by distillation.[2]

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Physicochemical Properties

The identity and purity of this compound are confirmed through various analytical techniques. Its physical properties are well-documented.

| Property | Value |

| Molecular Formula | C11H10ClN |

| Molecular Weight | 191.66 g/mol |

| Appearance | Colorless oil[3][4] |

| Boiling Point | 295 °C (lit.)[3] |

| Density | 1.137 g/mL at 25 °C (lit.)[3] |

| Refractive Index | n20/D 1.548 (lit.)[3] |

Application in Pharmaceutical Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of Sibutramine, an anti-obesity drug.[3][5] The nitrile group of this compound undergoes a Grignard reaction, which is a key step in building the final drug molecule.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]

- 4. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]

- 5. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

1-(4-Chlorophenyl)cyclobutanecarbonitrile CAS number 28049-61-8 properties

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS: 28049-61-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial chemical intermediate, recognized primarily for its role in the synthesis of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, in-depth spectral analysis for structural confirmation, and a discussion of its applications in medicinal chemistry. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a research and development setting.

Introduction and Significance

This compound, also known as 1-(4-chlorophenyl)-1-cyanocyclobutane, is an organic compound distinguished by a cyclobutane ring substituted with a 4-chlorophenyl group and a nitrile functional group.[1][2] Its primary significance lies in its established role as a key starting material in the multi-step synthesis of Sibutramine, a well-known anti-obesity drug, and its pharmacologically active metabolites.[1][2][3]

The incorporation of the cyclobutane motif is a strategic choice in medicinal chemistry. This strained carbocycle can enhance metabolic stability, introduce conformational restriction to improve binding affinity, and serve as a bioisostere for other chemical groups.[4] As such, this compound is not just an intermediate for a single drug but represents a valuable building block for the exploration of new chemical entities in drug discovery programs.[5] This guide serves as a technical resource for professionals who are handling, synthesizing, or utilizing this compound in their research.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its application in any experimental workflow.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28049-61-8 | [6][7] |

| Molecular Formula | C₁₁H₁₀ClN | [5][6][8] |

| Molecular Weight | 191.66 g/mol | [6][8][9] |

| Appearance | Colorless to pale yellow oil | [1][3][10] |

| Boiling Point | 295 °C (lit.) | [1][10][11] |

| Density | 1.137 g/mL at 25 °C (lit.) | [1][10][11] |

| Refractive Index (n²⁰/D) | 1.548 (lit.) | [1][10][11] |

| Flash Point | 110 °C (230 °F) - closed cup | [10][11] |

| SMILES | Clc1ccc(cc1)C2(CCC2)C#N | [5][8] |

| InChI | 1S/C11H10ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | [5][8] |

| InChIKey | XQONXPWVIZZJIL-UHFFFAOYSA-N | [5][7][12] |

Synthesis Protocol: Alkylation of 4-Chlorobenzyl Cyanide

A common and effective method for the synthesis of this compound involves the dialkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane.[13] This procedure relies on the generation of a carbanion intermediate which acts as a nucleophile.

Rationale and Mechanistic Insight

The α-proton of 4-chlorobenzyl cyanide is acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the phenyl ring. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate this position, generating a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic substitution (Sₙ2) reaction with 1,3-dibromopropane. A second deprotonation and an intramolecular Sₙ2 reaction then occur to form the cyclobutane ring. Dry dimethyl sulfoxide (DMSO) is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophilic carbanion, thereby accelerating the reaction rate. Temperature control is crucial to prevent side reactions.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Procedure

This protocol is adapted from established literature procedures and should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.[13]

-

Preparation: To a stirred suspension of sodium hydride (4.4 g) in dry DMSO (20 ml) under an inert argon atmosphere at 25°C, add a solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) over 5 minutes.

-

Rationale: An inert atmosphere prevents the reactive sodium hydride and carbanion from reacting with atmospheric moisture and oxygen.

-

-

Carbanion Formation: Stir the resulting mixture for 30 minutes at 25°C.

-

Rationale: This allows for the complete deprotonation of the 4-chlorobenzyl cyanide to form the nucleophilic carbanion.

-

-

Alkylation/Cyclization: Add a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) dropwise over 30 minutes, ensuring the reaction temperature is maintained between 25-30°C.

-

Rationale: Slow addition and temperature control are critical to manage the exothermic reaction and prevent the formation of unwanted polymeric byproducts.

-

-

Reaction Completion: Continue stirring for an additional 40 minutes at the same temperature.

-

Quenching and Extraction: Carefully pour the reaction mixture into ice water (500 ml). Extract the aqueous mixture with dichloromethane (3 x 75 ml).

-

Rationale: Quenching with water neutralizes any remaining reactive species. Dichloromethane is an effective solvent for extracting the nonpolar organic product from the aqueous phase.

-

-

Purification: Combine the organic extracts and evaporate the solvent. Extract the resulting residue with diethyl ether (4 x 50 ml). Wash the combined ether extracts with water, dry over anhydrous sodium sulphate, and evaporate the solvent to yield the crude product as an oil.

-

Final Purification: Purify the crude oil by distillation (bp 90°C / 10⁻⁶ Torr) to yield the final product.[13]

Spectral Analysis for Structural Elucidation

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for this compound.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2990-2880 | C-H stretch | Aliphatic (Cyclobutane CH₂)[14] |

| ~2245 | C≡N stretch | Nitrile |

| ~1600, ~1490 | C=C stretch | Aromatic Ring |

| ~1100-1000 | C-Cl stretch | Aryl Halide |

| ~900 | C₄ Ring Deformation | Cyclobutane[14] |

Table 3: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.5 - 7.3 | m | 4H, Aromatic protons (AA'BB' system) |

| ~2.8 - 2.6 | m | 4H, Cyclobutane protons (α to nitrile) | |

| ~2.2 - 2.0 | m | 2H, Cyclobutane proton (β to nitrile) | |

| ¹³C NMR | ~140 | s | Quaternary C (Aromatic, C-Cl) |

| ~135 | s | Quaternary C (Aromatic, C-Cyclobutane) | |

| ~129 | d | CH (Aromatic) | |

| ~127 | d | CH (Aromatic) | |

| ~122 | s | C≡N (Nitrile) | |

| ~45 | s | Quaternary C (Cyclobutane) | |

| ~35 | t | CH₂ (Cyclobutane) | |

| ~17 | t | CH₂ (Cyclobutane) |

Note: NMR shifts are predictions based on analogous structures and may vary depending on the solvent and instrument frequency.[15][16]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation | Notes |

| 191/193 | [M]⁺, Molecular Ion | The presence of the ³⁵Cl and ³⁷Cl isotopes results in a characteristic ~3:1 ratio for the M⁺ and M+2 peaks.[17] |

| 164 | [M - HCN]⁺ | Loss of hydrogen cyanide is a common fragmentation for nitriles. |

| 152 | [M - C₃H₅]⁺ | Loss of the cyclobutyl fragment minus a proton. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation fragment. |

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled.[18] It is also known to cause skin and serious eye irritation.[19]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][19][20]

-

Handling: Avoid contact with skin, eyes, and clothing.[18][20] Wash hands thoroughly after handling.[21] Prevent the generation of vapor or mist.[18]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[19][22] Keep the container tightly closed to prevent exposure to moisture and air.[22][23]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[19]

References

- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]

- 2. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 28049-61-8: this compound [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. 1-(4-Chlorophenyl)cyclobutane Carbonitrile [lgcstandards.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]

- 11. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. prepchem.com [prepchem.com]

- 14. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. leonidchemicals.net [leonidchemicals.net]

- 20. 1-(4-Chlorophenyl)cyclobutane carbonitrile | CAS No: 28049-61-8 [aquigenbio.com]

- 21. 28049-61-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 22. Cyclobutanecarbonitrile, 1-(4-Chlorophenyl)- | Properties, Uses, Safety, Supplier Info & SDS | Advanced Chemical Data China [nj-finechem.com]

- 23. 28049-61-8|this compound|BLD Pharm [bldpharm.com]

A Spectroscopic Guide to 1-(4-Chlorophenyl)cyclobutanecarbonitrile: Elucidating Molecular Structure Through NMR, IR, and Mass Spectrometry

Introduction

1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-61-8) is a crucial building block in organic synthesis, notably as a precursor in the preparation of Sibutramine and its metabolites.[1] Its molecular structure, comprising a chlorophenyl group and a nitrile-substituted cyclobutane ring, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its chemical behavior in subsequent reactions. This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the experimental choices and the logic behind the spectral assignments.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound and the numbering convention used for spectral assignments.

References

1-(4-Chlorophenyl)cyclobutanecarbonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)cyclobutanecarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate, notably in the synthesis of Sibutramine.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data is not widely published, this document outlines a robust experimental framework for researchers to generate reliable data in their own laboratory settings. It is a valuable resource for scientists and professionals involved in drug development and chemical synthesis.

Introduction to this compound

This compound, with the CAS number 28049-61-8, is a significant compound in pharmaceutical manufacturing.[2] Its primary application lies in its role as an intermediate in the synthesis of pharmacologically active metabolites, including the anti-obesity drug Sibutramine.[1][3] The efficiency of synthetic routes and the purity of the final product are heavily reliant on the solubility characteristics of this intermediate in various organic media.

Physicochemical Properties:

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀ClN | [1][4] |

| Molecular Weight | 191.66 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow oil | [1][2] |

| Boiling Point | 295 °C (lit.) | [1][3] |

| Density | 1.137 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.548 (lit.) | [1][3] |

| Flash Point | >230 °F (>110 °C) | [1][3] |

| Water Solubility | Low (due to hydrophobic groups) | [4] |

This table summarizes key physicochemical properties of this compound, compiled from various chemical suppliers and databases.

Principles of Solubility in Organic Solvents

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. For a compound like this compound, its solubility in a given organic solvent is influenced by several factors:

-

"Like Dissolves Like": This principle suggests that solutes will have higher solubility in solvents with similar polarity. Given the presence of a polar nitrile group and a relatively non-polar chlorophenyl and cyclobutane structure, this compound is expected to exhibit good solubility in a range of non-polar and some polar organic solvents.[4]

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

-

Solvent-Solute Interactions: The specific intermolecular forces (e.g., dipole-dipole interactions, London dispersion forces) between this compound and the solvent molecules play a crucial role.

Qualitative assessments suggest that this compound is sparingly soluble in chloroform and slightly soluble in methanol.[1] It is also noted to be soluble in common organic solvents like dichloromethane.[5]

Experimental Determination of Solubility: A Standard Operating Procedure

The lack of extensive published quantitative solubility data for this compound necessitates a standardized experimental approach for its determination. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6]

Materials and Equipment

-

This compound (purity ≥97%)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Figure 1: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound. The key is to have undissolved solid remaining at the end of the equilibration period.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C). The choice of temperature is critical and should be recorded. For biopharmaceutical applications, 37 °C is also a relevant temperature.[6]

-

Agitate the samples for a sufficient period to reach equilibrium. Typically, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Separation and Preparation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or GC. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is often suitable for such compounds.[7]

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table for Recording Experimental Solubility Data:

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC/GC | ||

| Ethanol | 25 | HPLC/GC | ||

| Isopropanol | 25 | HPLC/GC | ||

| Ethyl Acetate | 25 | HPLC/GC | ||

| Acetone | 25 | HPLC/GC | ||

| Toluene | 25 | HPLC/GC | ||

| Dichloromethane | 25 | HPLC/GC | ||

| Hexane | 25 | HPLC/GC |

This table provides a template for researchers to record their experimentally determined solubility data for this compound in various organic solvents at a specified temperature.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. By following the outlined procedures, researchers in drug development and chemical synthesis can generate accurate and reliable solubility data. This information is critical for informed solvent selection, optimization of reaction and purification conditions, and the successful development of pharmaceutical products. The solubility of a drug candidate is a critical factor influencing its bioavailability and therapeutic efficacy, making this a crucial step in the preformulation stage of drug development.[6][8]

References

- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]

- 4. Cyclobutanecarbonitrile, 1-(4-Chlorophenyl)- | Properties, Uses, Safety, Supplier Info & SDS | Advanced Chemical Data China [nj-finechem.com]

- 5. This compound | Properties, Uses, Safety, Supplier & Pricing - Buy from China Manufacturer [nj-finechem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. rheolution.com [rheolution.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of 1-(4-Chlorophenyl)cyclobutanecarbonitrile, a key intermediate in the synthesis of pharmacologically active compounds such as sibutramine.[1][2] Given the limited publicly available data on the thermal properties of this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the critical experimental protocols and theoretical considerations necessary to elucidate its thermal behavior. By leveraging established analytical techniques and foundational principles of organic chemistry, this guide empowers researchers to generate robust and reliable data, ensuring the safe handling, storage, and application of this important chemical entity.

Introduction: The Significance of Thermal Stability in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various pharmaceutical agents.[1] The cyclobutane motif, in particular, is increasingly utilized in medicinal chemistry to impart unique conformational constraints and improve pharmacokinetic profiles.[3][4][5] Understanding the thermal stability of such intermediates is paramount for several reasons:

-

Process Safety: Manufacturing processes often involve heating steps. A thorough understanding of decomposition temperatures and potential exothermic events is critical to prevent runaway reactions and ensure a safe operating environment.

-

Product Purity and Yield: Thermal degradation can lead to the formation of impurities, reducing the yield and compromising the quality of the final active pharmaceutical ingredient (API).

-

Storage and Shelf-Life: The stability of the intermediate under various storage conditions directly impacts its shelf-life and long-term viability.

-

Regulatory Compliance: Regulatory bodies require comprehensive data on the stability of all chemical entities involved in the drug manufacturing process.

This guide will detail a multi-faceted approach to comprehensively characterize the thermal properties of this compound, focusing on both the quantitative assessment of stability and the qualitative identification of decomposition products and pathways.

Recommended Analytical Workflow for Thermal Stability Assessment

A robust evaluation of thermal stability involves a combination of thermoanalytical and spectrometric techniques. The following workflow is proposed to generate a comprehensive dataset for this compound.

Caption: Proposed experimental workflow for thermal analysis.

Experimental Methodologies: A Detailed Protocol

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][6] This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residue.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina).[7]

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.[8]

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[9] A slower heating rate (e.g., 5 °C/min) can be used for better resolution of decomposition steps.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.[6]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.[12][13]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[8] Sealing the pan is crucial to contain any volatile decomposition products and prevent their evaporation before decomposition.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point identified by TGA.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. Integrate the peaks to determine the enthalpy of transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[13] By coupling a pyrolysis unit to a GC-MS system, the decomposition products of this compound can be identified.

Experimental Protocol:

-

Pyrolysis: Place a small, accurately weighed amount of the sample into a pyrolysis tube. Heat the sample to the decomposition temperature(s) identified by TGA and DSC.

-

Gas Chromatography:

-

Injection: The volatile decomposition products are swept from the pyrolysis chamber into the GC injection port.

-

Separation: Use a capillary column suitable for separating aromatic and aliphatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Temperature Program: A typical program might start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

-

Mass Spectrometry:

-

Ionization: Use standard electron ionization (70 eV).

-

Detection: Scan a mass range of m/z 35-500.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards.

Interpretation of Expected Data and Proposed Decomposition Pathways

Based on the chemical structure of this compound, several decomposition pathways can be hypothesized. The molecule contains a substituted phenyl ring, a strained cyclobutane ring, and a nitrile group.

Expected Thermal Analysis Data:

| Parameter | Technique | Expected Observation | Significance |

| Onset of Decomposition | TGA | A significant mass loss beginning at a specific temperature. | Indicates the lower limit of thermal stability. |

| Melting Point | DSC | An endothermic peak prior to decomposition. | A key physical property. |

| Decomposition Enthalpy | DSC | One or more exothermic peaks following melting. | Indicates the energy released during decomposition, a critical safety parameter. |

| Decomposition Products | GC-MS | A mixture of volatile and semi-volatile compounds. | Provides direct evidence for the decomposition mechanism. |

Proposed Decomposition Pathways:

The thermal decomposition is likely to be initiated by the cleavage of the weakest bonds in the molecule. The strain energy of the cyclobutane ring makes it a likely point of initial fragmentation.[14] Additionally, the C-Cl bond on the aromatic ring is a potential site for homolytic cleavage at higher temperatures.

Caption: Plausible thermal decomposition pathways.

-

Pathway A: Cyclobutane Ring Fragmentation: The strained cyclobutane ring can undergo thermal cleavage to form a diradical intermediate.[14] This intermediate can then fragment to yield ethylene and 1-(4-chlorophenyl)acrylonitrile. This is a common decomposition route for cyclobutane derivatives.

-

Pathway B: C-Cl Bond Cleavage: At higher temperatures, homolytic cleavage of the C-Cl bond can occur, generating a chlorine radical and an aryl radical.[15][16][17] These highly reactive species can then abstract hydrogen atoms from other molecules to form HCl and 1-phenylcyclobutanecarbonitrile, or participate in the formation of more complex, higher molecular weight products.[18][19]

-

Nitrile Group Stability: The nitrile group is generally thermally stable and may remain intact in many of the initial decomposition products.[11] However, under severe conditions, it could undergo further reactions.

The relative prominence of these pathways will be temperature-dependent. The GC-MS analysis of the pyrolysis products will be crucial in confirming which of these, or other, pathways are operative.

Conclusion and Implications for Drug Development

A thorough understanding of the thermal stability and decomposition of this compound is not merely an academic exercise but a critical component of safe and efficient drug development. The experimental workflow and theoretical framework presented in this guide provide a robust methodology for obtaining this essential data.

The insights gained from these studies will enable:

-

The definition of safe operating limits for chemical synthesis and purification.

-

The establishment of appropriate storage conditions and shelf-life for the intermediate.

-

The identification of potential process-related impurities.

-

The fulfillment of regulatory requirements for process safety and product quality.

By proactively investigating the thermal properties of key intermediates like this compound, researchers and drug development professionals can mitigate risks, optimize processes, and ultimately contribute to the development of safer and more effective medicines.

References

- 1. 1-(4-Chlorophenyl)cyclobutane carbonitrile | 28049-61-8 | SynZeal [synzeal.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. epfl.ch [epfl.ch]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. etamu.edu [etamu.edu]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]

- 12. web.williams.edu [web.williams.edu]

- 13. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. The pyrolysis of chlorobenzene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the X-ray Crystallography of 1-(4-Chlorophenyl)cyclobutanecarbonitrile: A Methodological Approach and Structural Insights

This guide provides a comprehensive overview of the methodologies and expected structural insights from the X-ray crystallographic analysis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile, a key intermediate in the synthesis of pharmacologically active compounds like Sibutramine. While a definitive crystal structure for this specific compound is not publicly available, this document outlines a robust experimental and analytical framework for its determination, drawing upon established crystallographic principles and data from structurally related molecules. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation of pharmaceutical intermediates.

Introduction: The Significance of Structural Analysis

This compound is a crucial building block in medicinal chemistry, most notably as a precursor to the anti-obesity drug Sibutramine.[1] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for several reasons. A detailed crystal structure provides invaluable information on:

-

Conformational Preferences: The puckered nature of the cyclobutane ring and the spatial orientation of the chlorophenyl and nitrile substituents.[2]

-

Intermolecular Interactions: The forces that govern how molecules pack in the solid state, which can influence physical properties such as solubility and melting point.

-

Stereochemistry: Unambiguous assignment of the stereochemistry at the quaternary carbon center.

-

Rational Drug Design: A structural model that can inform the design of new derivatives with improved pharmacological profiles.

Given that this compound is often described as a colorless oil, obtaining single crystals suitable for X-ray diffraction presents a notable, yet surmountable, challenge.[1] This guide will address potential crystallization strategies.

A Framework for Crystallographic Analysis: From Oil to Structure

The journey from a sample of this compound to a refined crystal structure involves a meticulous, multi-step process. The following protocol is a validated approach that can be adapted to the specific properties of the compound.

Crystallization: The Critical First Step

The primary hurdle in the crystallographic analysis of an oil is inducing the formation of high-quality single crystals. A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetonitrile). The ideal solvent will be one in which the compound is sparingly soluble.

-

Slow Evaporation: Dissolve a small amount of the compound in a suitable solvent in a narrow tube or vial. Loosely cap the container to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: This technique is highly effective for small quantities of material.

-

Hanging Drop: A drop of the concentrated solution of the compound is suspended over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.

-

Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the sealed chamber.

-

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization. A programmable cooling block can provide precise temperature control.

-

Co-crystallization: If the compound fails to crystallize on its own, co-crystallization with a suitable partner molecule that can form strong intermolecular interactions (e.g., hydrogen bonds) can be attempted.

Caption: A generalized workflow for the crystallization of this compound.

X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a cryoloop.

-

Cryo-protection: To prevent damage from the X-ray beam and to improve data quality, the crystal is flash-cooled in a stream of liquid nitrogen.

-

Diffractometer Setup: The crystal is placed on a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure complete and redundant data are collected.

Structure Solution and Refinement

The collected diffraction data are processed to determine the crystal structure.

Workflow:

-

Data Reduction and Integration: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

Expected Structural Features and Analysis

Based on the known structures of related compounds, such as Sibutramine hydrochloride, and general principles of chemical bonding, we can anticipate several key structural features for this compound.[2]

Caption: The molecular structure of this compound.

Conformational Analysis

The cyclobutane ring is not planar and is expected to adopt a puckered conformation to relieve torsional strain.[2] The degree of puckering and the orientation of the substituents will be key findings of the crystallographic analysis.

Bond Lengths and Angles

The bond lengths and angles will provide insight into the electronic environment of the molecule. The C-C bonds within the strained cyclobutane ring are expected to be slightly longer than those in an unstrained alkane. The C-Cl bond length and the geometry of the nitrile group (C≡N) will also be of interest.

Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker interactions such as:

-

π-π stacking: Interactions between the aromatic rings of neighboring molecules.

-

C-H···π interactions: Interactions between C-H bonds and the aromatic rings.

-

Halogen bonding: The chlorine atom may participate in halogen bonding interactions with the nitrile nitrogen or other electronegative atoms.

Hypothetical Crystallographic Data

The following table summarizes the expected crystallographic data for this compound, based on typical values for organic molecules and data from the crystal structure of Sibutramine hydrochloride.[2]

| Parameter | Expected Value |

| Chemical Formula | C₁₁H₁₀ClN |

| Formula Weight | 191.66 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.2-1.4 |

| R-factor (%) | < 5 |

Conclusion

The X-ray crystallographic analysis of this compound would provide a wealth of structural information that is critical for understanding its chemical behavior and for its application in drug design and development. While the oily nature of the compound presents a challenge for crystallization, a systematic and patient approach, as outlined in this guide, is likely to yield success. The resulting crystal structure would not only be of fundamental scientific interest but would also serve as a valuable tool for the pharmaceutical industry.

References

A Comprehensive Health and Safety Guide to 1-(4-Chlorophenyl)cyclobutanecarbonitrile for Laboratory Professionals

This guide provides an in-depth overview of the health and safety considerations for the handling and use of 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS No: 28049-61-8) in a research and development setting. The information herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and informed risk assessment.

Understanding the Hazard Profile

This compound is a versatile intermediate used in the synthesis of pharmacologically active compounds.[1] While essential for research, it possesses a significant hazard profile that necessitates careful handling. The primary concerns are its acute toxicity upon exposure through multiple routes and its potential for causing skin and eye irritation.[2]

GHS Classification and Its Implications

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is consistently classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Source: Sigma-Aldrich, TCI Chemicals[2]

A Category 4 acute toxicity classification indicates that the substance can cause significant health effects, and in some cases, may be fatal at high doses. For laboratory personnel, this underscores the importance of preventing direct contact, ingestion, or inhalation. The skin and eye irritation classifications highlight the need for robust personal protective equipment (PPE) to prevent localized inflammatory responses.[3]

Prudent Laboratory Practices and Exposure Controls

A proactive approach to safety is paramount when working with this compound. This involves a multi-layered strategy encompassing engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard. For this compound, the following are essential:

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical in the event of accidental exposure.[5]

Personal Protective Equipment (PPE)

The appropriate PPE provides a crucial barrier between the researcher and the chemical. The following are mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is important to check the glove manufacturer's compatibility chart and to change gloves frequently, especially after direct contact with the substance.[5]

-

Skin and Body Protection: A lab coat should be worn and buttoned to its full length. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[5]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.

Safe Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are critical to prevent accidents and environmental contamination.

Handling Procedures

-

Always handle this compound in a well-ventilated area, preferably a fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust or vapors.[5]

-

Wash hands thoroughly after handling.[5]

-

Use non-sparking tools and avoid sources of ignition, as the substance is a combustible liquid.

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[5]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal Considerations

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated materials, including empty containers, should be treated as hazardous waste.

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, a swift and informed response is crucial. The following protocols should be followed.

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken in case of exposure.

Caption: First aid response workflow for exposure to this compound.

Accidental Release Measures

In the event of a spill, the following workflow should be initiated.

Caption: Step-by-step spill response procedure.

Toxicological and Chemical Properties

A deeper understanding of the compound's properties can further inform safe handling practices.

Known Toxicological Information

Chemical Reactivity and Stability

-

Stability: The compound is stable under recommended storage conditions.[7]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[5] Reactions with these materials could lead to an exothermic reaction or the generation of hazardous byproducts.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride gas, and nitrogen oxides.[3]

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| Appearance | Colourless Oil[1] |

| Boiling Point | 295 °C (lit.) |

| Density | 1.137 g/mL at 25 °C (lit.) |

| Flash Point | 110 °C (closed cup) |

Conclusion

This compound is a valuable research chemical that can be used safely with the appropriate precautions. A thorough understanding of its hazards, coupled with the consistent application of engineering controls, personal protective equipment, and safe work practices, is essential for protecting the health and safety of laboratory personnel. Always consult the most recent Safety Data Sheet before use and ensure that all personnel are trained on the specific hazards and emergency procedures for this compound.

References

- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. aksci.com [aksci.com]

- 4. 1-(4-Chlorophenyl)cyclobutane carbonitrile | CAS No: 28049-61-8 [aquigenbio.com]

- 5. fishersci.com [fishersci.com]

- 6. Cyclobutanecarbonitrile, 1-(4-Chlorophenyl)- | Properties, Uses, Safety, Supplier Info & SDS | Advanced Chemical Data China [nj-finechem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes: Synthesis of Sibutramine from 1-(4-Chlorophenyl)cyclobutanecarbonitrile

For Research & Development and Forensic Applications Only.

Document ID: AN-SIB-202601 Revision: 1.0 Prepared By: Senior Application Scientist, Chemical Synthesis Division

Introduction

Sibutramine, chemically known as (±)-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine, is a monoamine reuptake inhibitor that was formerly marketed as an oral anorexiant.[1] Due to cardiovascular safety concerns, it has been withdrawn from the market in many countries. However, it remains a compound of interest for researchers, analytical laboratories, and forensic institutions for the development of reference standards and for studying its pharmacological and toxicological properties.

This document provides a detailed technical guide for the synthesis of sibutramine from the key precursor, 1-(4-chlorophenyl)cyclobutanecarbonitrile.[2][3] The described synthetic route involves a two-step process:

-

Reduction of the Nitrile: Conversion of the cyano group of the precursor to a primary amine.

-

Reductive Amination: N,N-dimethylation of the resulting primary amine to yield the tertiary amine, sibutramine.[4][5][6]

The protocols herein are intended for qualified scientific personnel in a controlled laboratory setting. All local, state, and federal regulations regarding the synthesis and handling of such compounds must be strictly followed.

Overall Synthetic Scheme

The conversion of this compound to sibutramine is a well-established pathway in medicinal chemistry. This guide focuses on a robust and scalable laboratory method.

Reaction Pathway Diagram

The following diagram illustrates the two-step synthesis.

Caption: Two-step synthesis of Sibutramine from its nitrile precursor.

Experimental Protocols

Materials and Equipment

| Reagents & Solvents | Equipment |

| This compound | Round-bottom flasks |

| Lithium aluminum hydride (LiAlH₄) | Reflux condenser |

| Anhydrous tetrahydrofuran (THF) | Magnetic stirrer with heating plate |

| Formaldehyde (37% aq. solution) | Ice bath |

| Formic acid (88-98%) | Separatory funnel |

| Diethyl ether | Rotary evaporator |

| Hydrochloric acid (conc.) | pH paper or meter |

| Sodium hydroxide (pellets) | Standard glassware and consumables |

| Anhydrous magnesium sulfate (MgSO₄) | Fume hood |

PART 1: Synthesis of (1-(4-Chlorophenyl)cyclobutyl)methanamine (Intermediate)

This procedure details the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Causality: LiAlH₄ is chosen for its high efficiency in reducing nitriles to primary amines. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.[7][8][9] An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent both the degradation of the reagent and potential fire hazards.[7][9]

Protocol Steps:

-

Reaction Setup: Under a nitrogen atmosphere, suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF in a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Precursor Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Ensure adequate ventilation and no ignition sources.[10] Follow with the addition of a 15% aqueous NaOH solution, and then add more water until a granular precipitate forms.

-

Workup: Filter the solid aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates.

-

Extraction: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude primary amine intermediate as an oil. The product is often used in the next step without further purification.

PART 2: Synthesis of Sibutramine via Eschweiler-Clarke Reaction

This step employs the Eschweiler-Clarke reaction, a classic method for the N-methylation of primary or secondary amines.[4][11]

Causality: This reaction uses an excess of formic acid and formaldehyde to methylate the amine.[12] Formic acid acts as the reducing agent (hydride source), and formaldehyde provides the methyl group.[5] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can occur with other methylating agents like methyl iodide.[4][5]

Protocol Steps:

-

Reaction Setup: To a round-bottom flask, add the crude (1-(4-chlorophenyl)cyclobutyl)methanamine (1.0 eq.) from the previous step.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add formic acid (approx. 5 eq.), followed by the dropwise addition of aqueous formaldehyde solution (37%, approx. 5 eq.).

-

Reaction: Heat the mixture to 90-95 °C and maintain this temperature for 18-24 hours.[13] The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basification: Basify the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is >12. This step must be performed in an ice bath as it is highly exothermic.

-

Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude sibutramine base as an oil.

-

(Optional) Salt Formation: For easier handling and purification, the hydrochloride salt can be formed. Dissolve the crude base in a minimal amount of propan-2-ol or diethyl ether and add a solution of HCl in ether or concentrated hydrochloric acid dropwise until precipitation is complete.[13] The resulting solid can be collected by filtration and recrystallized.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results for Sibutramine HCl |

| Melting Point | 195-197 °C (for the hydrochloride salt)[14] |

| HPLC-UV | A peak corresponding to Sibutramine, typically detected at ~225 nm.[15] Retention time depends on the specific method. |

| LC-MS/MS | Detection of the parent ion and characteristic fragment ions.[1][16] |

| ¹H NMR | Characteristic peaks corresponding to the aromatic, cyclobutyl, and aliphatic protons of the sibutramine structure. |

| FTIR | Vibrational bands corresponding to the aromatic C-H, aliphatic C-H, and C-N bonds. |

Safety & Handling

All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

-

This compound: Harmful if swallowed, in contact with skin, or if inhaled.[17] Wear appropriate personal protective equipment (PPE).

-

Lithium Aluminum Hydride (LiAlH₄): Extremely reactive and flammable. Reacts violently with water, releasing flammable hydrogen gas.[8][18] It can ignite in moist air or from friction.[7] Must be handled under an inert atmosphere. A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[7][10]

-

Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care.

-

Formaldehyde: Toxic and a known carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][18]

Workflow Visualization

Caption: Detailed experimental workflow from precursor to purified product.

References

- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Chlorophenyl)cyclobutane carbonitrile | 28049-61-8 | SynZeal [synzeal.com]

- 3. scbt.com [scbt.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. research.uga.edu [research.uga.edu]

- 10. nj.gov [nj.gov]

- 11. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]

- 15. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. fda.gov [fda.gov]

- 17. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]

- 18. westliberty.edu [westliberty.edu]

Protocol for the synthesis of sibutramine metabolites from 1-(4-Chlorophenyl)cyclobutanecarbonitrile

An in-depth guide to the chemical synthesis of the primary and secondary amine metabolites of sibutramine, desmethylsibutramine (M1) and didesmethylsibutramine (M2), from the common precursor 1-(4-chlorophenyl)cyclobutanecarbonitrile. This document provides detailed, step-by-step protocols, explains the chemical principles behind the synthetic choices, and includes methods for characterization.

Introduction: The Central Role of Metabolites in Sibutramine's Activity

Sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) was developed as an oral anorexiant for the management of obesity.[1] Its therapeutic effects, however, are not primarily due to the parent drug itself. Instead, sibutramine functions as a prodrug, undergoing extensive first-pass metabolism in the liver to form its more pharmacologically potent N-demethylated metabolites.[1][2][3] These active metabolites, N-mono-desmethylsibutramine (M1) and N,N-di-desmethylsibutramine (M2), are responsible for the drug's efficacy through their action as potent reuptake inhibitors of norepinephrine, serotonin, and to a lesser extent, dopamine.[4][5]

For researchers in drug metabolism, pharmacology, and toxicology, access to pure, well-characterized standards of these metabolites is crucial for a variety of applications, including pharmacokinetic studies, bioanalytical method development, and in vitro pharmacological assays.[6][7] This application note provides a comprehensive and reliable protocol for the chemical synthesis of didesmethylsibutramine (M2) and its subsequent conversion to desmethylsibutramine (M1), starting from the readily available precursor, this compound.

Overall Synthetic Strategy

The synthesis follows a logical and efficient three-step pathway starting from the nitrile precursor. The core strategy involves building the carbon skeleton via a Grignard reaction, followed by the introduction of the primary amine functionality, and finally, N-methylation to yield the secondary amine.

The complete workflow is outlined below:

-

Grignard Reaction & Hydrolysis: The nitrile group of this compound is reacted with isobutylmagnesium bromide. The resulting imine intermediate is not isolated but directly hydrolyzed under acidic conditions to yield the key ketone intermediate, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one.

-

Reductive Amination to M2: The ketone is converted to the primary amine, didesmethylsibutramine (M2), via the Leuckart reaction, which uses formamide as both the amine source and reducing agent, followed by acidic hydrolysis of the intermediate formamide.[8]

-

Formamide Reduction to M1: The primary amine (M2) is first N-formylated. The resulting formamide is then reduced using a powerful hydride reagent, such as lithium aluminum hydride (LiAlH₄), to yield the target secondary amine, desmethylsibutramine (M1). The reduction of amides to amines requires potent reducing agents due to the resonance stability of the amide bond.[9][10][11]

Caption: Synthetic workflow from nitrile precursor to M1 and M2 metabolites.

Part 1: Protocol for the Synthesis of Didesmethylsibutramine (M2)

This section details the two-step synthesis of the primary amine metabolite, M2.

Step 1.1: Synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one

Principle: This step employs a Grignard reaction, a classic carbon-carbon bond-forming method. The nucleophilic carbon of the isobutyl Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting magnesium salt of the imine is then hydrolyzed with acid to produce the target ketone.[8] It is critical to use anhydrous solvents, as Grignard reagents are highly basic and will be quenched by water.

Protocol:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a dry nitrogen or argon atmosphere.

-

To the flask, add magnesium turnings (1.2 eq).

-

In the dropping funnel, prepare a solution of isobutyl bromide (1.2 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the isobutyl bromide solution to the magnesium turnings to initiate the reaction (indicated by cloudiness and gentle bubbling). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and 5 M hydrochloric acid.

-

Heat the resulting mixture to 90-95 °C for 2 hours to ensure complete hydrolysis of the imine intermediate.[8]

-

Cool the mixture to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3x volumes).

-

Combine the organic extracts, wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by vacuum distillation to yield the ketone as a colorless oil.[8]

Step 1.2: Synthesis of Didesmethylsibutramine (M2)

Principle: The Leuckart-Wallach reaction is a robust method for the reductive amination of ketones.[8] Formamide serves as the source of the amine. The ketone reacts with formamide to form an intermediate which is then reduced in situ by formic acid (present as an impurity or added). The resulting N-formyl compound is finally hydrolyzed with strong acid to yield the primary amine.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the ketone intermediate (1.0 eq) with formamide (excess, e.g., 5-10 eq).

-

Add formic acid (1-2 eq) to the mixture.

-

Heat the reaction mixture to 160-180 °C for 12-18 hours. Water formed during the reaction can be removed by distillation.[8]

-

Cool the mixture to room temperature and dilute with water.

-

Hydrolysis: Add concentrated hydrochloric acid and heat the mixture to reflux (approx. 100 °C) for 4-6 hours to hydrolyze the N-formyl intermediate.

-

Cool the solution in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is >12. Caution: This is a highly exothermic process.

-

Extract the resulting alkaline aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude primary amine (M2) can be purified by column chromatography or by conversion to its hydrochloride salt for purification by recrystallization.

Part 2: Protocol for the Synthesis of Desmethylsibutramine (M1)

This synthesis converts the previously prepared primary amine (M2) into the secondary amine metabolite (M1).

Step 2.1 & 2.2: N-Formylation and Reduction to Desmethylsibutramine (M1)

Principle: This two-step, one-pot procedure first creates an N-formyl intermediate from M2, which is then reduced. The reduction of an amide to an amine is a challenging transformation that requires a potent hydride donor like LiAlH₄.[10] The mechanism involves the addition of a hydride to the amide carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and a second hydride addition yields the amine.

Protocol:

-

Set up a flame-dried, three-necked round-bottom flask under a dry nitrogen or argon atmosphere, equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

-

Suspend lithium aluminum hydride (LiAlH₄) (approx. 2-3 eq) in anhydrous THF in the flask and cool to 0 °C. Caution: LiAlH₄ reacts violently with water. Handle with extreme care.

-

In a separate flask, dissolve the primary amine, didesmethylsibutramine (M2) (1.0 eq), in anhydrous THF. Add ethyl formate (1.1 eq) and stir at room temperature for 2-4 hours to form the N-formyl intermediate in situ.

-

Transfer the solution of the N-formyl intermediate to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours to ensure complete reduction.

-